molecular formula C7H7ClN2O3 B12065465 5-chloro-3-ethoxy-2-nitroPyridine

5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465
M. Wt: 202.59 g/mol
InChI Key: JUZIIFZZDHHMOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-ethoxy-2-nitropyridine typically involves the nitration of 5-chloro-2-ethoxypyridine. One common method includes the reaction of 5-chloro-2-ethoxypyridine with nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-ethoxy-2-nitropyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-ethoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-ethoxy-2-nitropyridine is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ethoxy group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-3-ethoxy-2-nitropyridine

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(8)4-9-7(6)10(11)12/h3-4H,2H2,1H3

InChI Key

JUZIIFZZDHHMOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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